

Isonicotinic Acid N-Oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isonicotinic acid N-oxide*

Cat. No.: B076485

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid N-oxide, also known as 4-pyridinecarboxylic acid 1-oxide, is a pyridine derivative of significant interest in medicinal chemistry and drug development. As a metabolite and a synthetic intermediate, a thorough understanding of its physicochemical properties is crucial for its application in pharmaceutical sciences. This technical guide provides an in-depth overview of the core physical properties of **isonicotinic acid N-oxide**, details general experimental protocols for their determination, and outlines a typical workflow for its synthesis and characterization.

Core Physical Properties

The physical characteristics of **isonicotinic acid N-oxide** are summarized in the table below, providing a consolidated reference for researchers.

Property	Value	Units	Notes
Molecular Formula	C ₆ H ₅ NO ₃		
Molecular Weight	139.11	g/mol	
Melting Point	270 - 298	°C	Decomposes
Boiling Point	469	°C	Estimated
Solubility	Very soluble in water		
pKa	3.66	Acid dissociation constant	
LogP (o/w)	-1.520	Estimated octanol-water partition coefficient	
Appearance	White to slightly beige crystalline powder		

Experimental Protocols for Physical Property Determination

While specific experimental details for **isonicotinic acid N-oxide** are often proprietary or not explicitly published in detail, the following outlines standard methodologies for determining the key physical properties listed above.

Melting Point Determination

The melting point of **isonicotinic acid N-oxide** is determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in a heated block or oil bath. The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely liquid is recorded as the melting point. For a pure substance, this range is typically narrow.

Boiling Point Determination

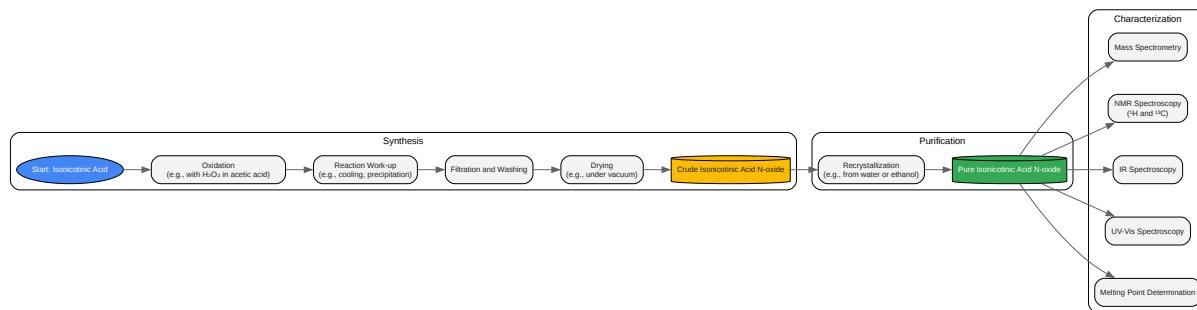
Due to its high boiling point and tendency to decompose at elevated temperatures, the boiling point of **isonicotinic acid N-oxide** is often estimated using computational models. Experimental determination would require specialized equipment for distillation under high vacuum to prevent decomposition.

Solubility Determination

The solubility of **isonicotinic acid N-oxide** in water can be determined by the equilibrium solubility method. An excess amount of the solid compound is added to a known volume of water at a specific temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) of **isonicotinic acid N-oxide** can be determined by potentiometric titration. A solution of the compound of known concentration is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.


Spectroscopic Analysis

- UV-Visible (UV-Vis) Spectroscopy: A solution of **isonicotinic acid N-oxide** in a suitable solvent (e.g., water or ethanol) is prepared. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm. The wavelength of maximum absorbance (λ_{max}) is a characteristic property.
- Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull. The IR spectrum is recorded using an FTIR spectrometer. The positions of the absorption bands provide information about the functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on an NMR

spectrometer. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of **isonicotinic acid N-oxide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of **isonicotinic acid N-oxide**.

- To cite this document: BenchChem. [Isonicotinic Acid N-Oxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076485#isonicotinic-acid-n-oxide-physical-properties\]](https://www.benchchem.com/product/b076485#isonicotinic-acid-n-oxide-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com